molecular formula C8H16ClNO2 B3034277 cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride CAS No. 1523530-24-6

cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride

Cat. No.: B3034277
CAS No.: 1523530-24-6
M. Wt: 193.67
InChI Key: UARIIFVOZSXRPR-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stereochemistry

The synthesis and stereochemistry of derivatives related to cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride have been a focus in research. Studies like those by Casy and Jeffery (1972) have explored the synthesis and configuration of various piperidin-4-ols and their esters, including cis and trans diastereoisomers, contributing valuable insights into the field of organic chemistry and stereochemistry (Casy & Jeffery, 1972).

Reactivity and Synthetic Intermediates

The reactivity of piperidine derivatives and their potential as synthetic intermediates has been a key area of research. Ibenmoussa et al. (1998) detailed the preparation and structural determination of piperidinedione derivatives, emphasizing their use in synthesizing compounds with pharmacological interest (Ibenmoussa et al., 1998).

Chemoenzymatic Syntheses

Research by Crosby et al. (2000) presented a novel approach to the enantioselective synthesis of cis- and trans-3-hydroxy-5-methylpiperidin-2-ones from related esters. This study is significant for its application in chemoenzymatic synthesis, offering a pathway to obtain enantiopure lactams (Crosby et al., 2000).

Geometric Specificity in Biocatalysis

Klibanov and Siegel (1982) explored the geometric specificity of enzymes like porcine liver carboxylesterase. Their work demonstrated the enzyme's differential hydrolysis rates for cis and trans isomers of methyl 3-arylacrylates, providing a method for the preparative production of cis esters, which has implications in biocatalysis and organic synthesis (Klibanov & Siegel, 1982).

Enantioselective Synthesis and Configuration Assignment

Forzato et al. (2005) contributed to the field with their work on the enantioselective synthesis of cis- and trans-4-methylparaconic acids and their alkyl esters. They utilized kinetic enzymatic resolution of diastereomeric lactonic esters, providing insights into stereochemistry and enantioselective synthesis (Forzato et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P233, P261, P264, P271, P280, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352, P362, P403, and P405 .

Properties

IUPAC Name

methyl (2R,4R)-2-methylpiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-5-7(3-4-9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARIIFVOZSXRPR-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride
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cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride
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cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride
Reactant of Route 4
cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride
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cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride
Reactant of Route 6
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cis-2-Methylpiperidine-4-carboxylic acid methyl ester hydrochloride

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